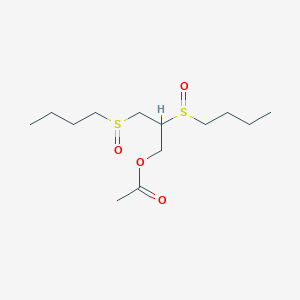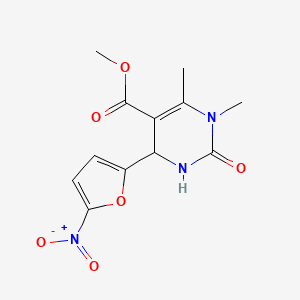![molecular formula C19H19NO4 B3925987 2-[(cyclohexyloxy)carbonyl]phenyl nicotinate](/img/structure/B3925987.png)
2-[(cyclohexyloxy)carbonyl]phenyl nicotinate
Overview
Description
2-[(Cyclohexyloxy)carbonyl]phenyl nicotinate, also known as CCN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCN is a derivative of nicotinic acid, which is a precursor to the coenzyme NAD+ and plays a crucial role in several metabolic pathways. In
Scientific Research Applications
2-[(cyclohexyloxy)carbonyl]phenyl nicotinate has been studied for its potential applications in various fields such as drug discovery, material science, and organic electronics. In drug discovery, this compound has been shown to exhibit anti-inflammatory and antitumor properties. It has also been studied for its potential as an anti-diabetic agent due to its ability to activate the AMP-activated protein kinase (AMPK) pathway. In material science, this compound has been used as a building block for the synthesis of various organic materials such as liquid crystals and polymers. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[(cyclohexyloxy)carbonyl]phenyl nicotinate is not fully understood, but it is believed to act through the activation of the AMPK pathway. AMPK is a key regulator of cellular metabolism and energy homeostasis. Activation of AMPK leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in the production of ATP. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have demonstrated that this compound can improve glucose tolerance and insulin sensitivity in mice, suggesting its potential as an anti-diabetic agent.
Advantages and Limitations for Lab Experiments
2-[(cyclohexyloxy)carbonyl]phenyl nicotinate has several advantages for lab experiments, including its high purity, good reproducibility, and low toxicity. However, this compound is a relatively new compound, and its properties and applications are still being studied. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Future Directions
There are several future directions for the study of 2-[(cyclohexyloxy)carbonyl]phenyl nicotinate. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of this compound's potential as an anti-diabetic agent and its mechanism of action in vivo. Additionally, the use of this compound as a building block for the synthesis of new organic materials and its application in organic electronics is an area of active research. Overall, this compound has shown promising potential for various applications, and further research is needed to fully understand its properties and mechanisms of action.
properties
IUPAC Name |
(2-cyclohexyloxycarbonylphenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(14-7-6-12-20-13-14)24-17-11-5-4-10-16(17)19(22)23-15-8-2-1-3-9-15/h4-7,10-13,15H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTUTEJSVINVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2OC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-{(4-methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925911.png)


![N-(2-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925946.png)
![7-{(4-bromophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925952.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea](/img/structure/B3925954.png)

![N-(2,4-dichlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925967.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromo-6-methoxyphenol](/img/structure/B3925968.png)
![(3S*,4S*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3925969.png)
![{2-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925974.png)
![6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925979.png)
